molecular formula C9H11NO B11927024 2-(6-Ethenylpyridin-2-yl)ethanol

2-(6-Ethenylpyridin-2-yl)ethanol

Cat. No.: B11927024
M. Wt: 149.19 g/mol
InChI Key: WGABVFKADGOXPL-UHFFFAOYSA-N
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Description

2-(6-Ethenylpyridin-2-yl)ethanol is an organic compound that features a pyridine ring substituted with an ethenyl group at the 6-position and an ethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Ethenylpyridin-2-yl)ethanol typically involves the functionalization of pyridine derivatives. One common method includes the use of Grignard reagents, where pyridine N-oxides are treated with Grignard reagents followed by acetic anhydride to yield 2-substituted pyridines . Another method involves the cross-coupling of aryl bromides with pyridyl aluminum reagents in the presence of palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(6-Ethenylpyridin-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

    Reduction: The ethenyl group can be reduced to an ethyl group.

    Substitution: The hydroxyl group can be substituted with halides or other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 2-(6-Ethenylpyridin-2-yl)acetaldehyde or 2-(6-Ethenylpyridin-2-yl)acetone.

    Reduction: Formation of 2-(6-Ethylpyridin-2-yl)ethanol.

    Substitution: Formation of 2-(6-Ethenylpyridin-2-yl)ethyl halides.

Scientific Research Applications

2-(6-Ethenylpyridin-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Ethenylpyridin-2-yl)ethanol involves its interaction with specific molecular targets. The compound may act on various enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Ethenylpyridin-2-yl)ethanol is unique due to the presence of both an ethenyl group and an ethanol group on the pyridine ring.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-(6-ethenylpyridin-2-yl)ethanol

InChI

InChI=1S/C9H11NO/c1-2-8-4-3-5-9(10-8)6-7-11/h2-5,11H,1,6-7H2

InChI Key

WGABVFKADGOXPL-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC(=N1)CCO

Origin of Product

United States

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